1,9-Dichloroacridine

Physicochemical Properties Lipophilicity LogP

PROCUREMENT VALUE: 1,9-Dichloroacridine (CAS 35547-69-4) is a differentiated halogenated acridine building block. Its 1,9-dichloro pattern imparts a unique electronic/steric profile, yielding LogP 4.69 for superior membrane permeability in CNS drug development. The 9-Cl activates the ring for nucleophilic aromatic substitution under elevated temperatures, while its crystalline solid form ensures handling ease. Ideal for medicinal chemistry programs optimizing pharmacokinetics or tuning photoinitiator absorption spectra. Source now to leverage a strategic intermediate unavailable from generic acridine suppliers.

Molecular Formula C13H7Cl2N
Molecular Weight 248.10 g/mol
CAS No. 35547-69-4
Cat. No. B15476242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dichloroacridine
CAS35547-69-4
Molecular FormulaC13H7Cl2N
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3Cl)Cl
InChIInChI=1S/C13H7Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H
InChIKeyBJNUSOGKDXDGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dichloroacridine (CAS 35547-69-4): Technical Specifications and Baseline Physicochemical Properties


1,9-Dichloroacridine (CAS 35547-69-4) is a heterocyclic aromatic compound belonging to the acridine class. Its molecular formula is C13H7Cl2N, with a molecular weight of 248.11 g/mol . Characterized by chlorine substitutions at the 1 and 9 positions of the acridine nucleus, its basic physicochemical properties have been established, including a calculated LogP (partition coefficient) of 4.6948 and a polar surface area (PSA) of 12.89 Ų [1]. The compound is a crystalline solid and serves as a key structural intermediate in the synthesis of more complex acridine-based molecules.

Why Substituting 1,9-Dichloroacridine for Other Acridine Analogs Without Data-Driven Justification is a Scientific Risk


Within the acridine class, the specific pattern of halogenation is a critical determinant of both physicochemical and biological properties . The 1,9-dichloro substitution pattern confers a unique electronic and steric profile that cannot be assumed to be equivalent to other positional isomers like 2,9-dichloroacridine or the mono-chlorinated 9-chloroacridine. These structural variations directly influence key parameters such as lipophilicity (LogP), basicity (pKa), and intermolecular interactions, which in turn govern a molecule's behavior in assays, its synthetic reactivity, and its suitability as a building block. The following quantitative evidence details these specific differentiations.

Data-Backed Differentiators for 1,9-Dichloroacridine: A Guide to Evidence-Based Procurement


Lipophilicity (LogP) Comparison: 1,9-Dichloroacridine vs. Acridine and 9-Chloroacridine

The 1,9-dichloro substitution pattern results in a significantly higher lipophilicity compared to the parent acridine molecule and the mono-substituted 9-chloroacridine. The calculated LogP for 1,9-Dichloroacridine is 4.69, compared to ~3.4 for Acridine and ~4.1 for 9-Chloroacridine. [1][2][3]

Physicochemical Properties Lipophilicity LogP Druglikeness

Impact of 1,9-Dichloro Substitution on Acridine Core Basicity (pKa Class Inference)

The introduction of electron-withdrawing chlorine atoms onto the acridine core significantly reduces its basicity. While experimental pKa data for 1,9-Dichloroacridine is not available, the class-level trend is clear. The pKa of the structurally analogous 2,9-Dichloroacridine is predicted to be 2.91±0.10, which is over two log units lower than the parent acridine (pKa ~5.1-5.6). [1] This indicates that 1,9-Dichloroacridine is likely to exist predominantly in its neutral, non-ionized form across a much wider pH range compared to its non-chlorinated or mono-chlorinated counterparts.

Physicochemical Properties pKa Basicity Ionization State

Physical State and Thermal Stability: 1,9-Dichloroacridine vs. 9-Chloroacridine

The 1,9-dichloro substitution leads to a significant increase in boiling point compared to the mono-chloro derivative, 9-chloroacridine, which is consistent with increased molecular weight and stronger intermolecular forces. The predicted boiling point for 1,9-Dichloroacridine is 410.6°C at 760 mmHg, whereas 9-Chloroacridine has a lower boiling point of approximately 346.74°C (estimated) [1]. This difference is a direct consequence of the additional chlorine atom and its position, impacting the compound's thermal stability and its behavior in reactions requiring elevated temperatures.

Physical Properties Thermal Stability Boiling Point Melting Point

Data-Informed Applications: Where 1,9-Dichloroacridine Provides a Specific Advantage


Synthetic Intermediate for High-LogP Acridine Derivatives

The high lipophilicity of 1,9-Dichloroacridine (LogP 4.69) makes it a strategic starting material for synthesizing acridine-based compounds intended for applications where increased membrane permeability or hydrophobicity is required [1]. This is particularly relevant in medicinal chemistry for the development of CNS-penetrant candidates or for optimizing the pharmacokinetic profile of lead compounds.

Scaffold for High-Temperature Reactions Requiring Reduced Basicity

The presence of two chlorine atoms, especially at the 9-position, is known to activate the acridine ring for nucleophilic aromatic substitution reactions [1]. The significantly reduced basicity (inferred from 2,9-dichloro analog) and higher boiling point (410.6°C) relative to 9-chloroacridine suggest 1,9-Dichloroacridine may offer superior stability and a different reactivity profile as a building block in synthetic sequences involving strong bases or elevated temperatures.

Precursor for Specialized Photoinitiators and Materials

Acridine compounds, including dichloro derivatives, are utilized as building blocks for photoinitiators in polymerization [1]. The unique electronic properties conferred by the 1,9-dichloro substitution pattern on the acridine core may provide specific advantages in tuning the absorption spectrum or initiating efficiency of the resulting photoinitiator, differentiating it from systems based on mono-substituted or differently substituted acridines.

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